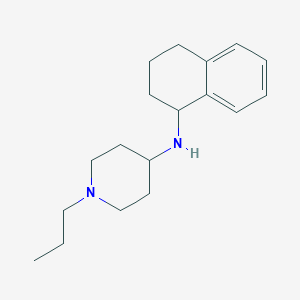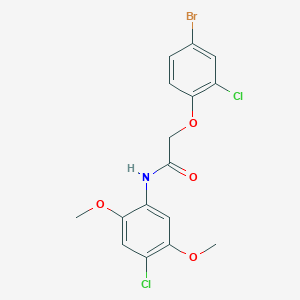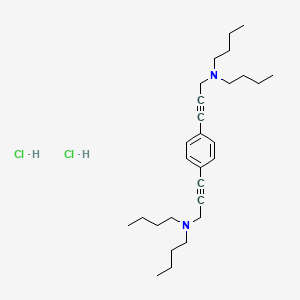
N-(2,5-dimethylphenyl)-4-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-4-phenoxybutanamide, also known as DPN, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. DPN is a synthetic compound that has been developed to selectively target the estrogen receptor beta (ERβ) and has been shown to have a range of biological effects.
Wirkmechanismus
N-(2,5-dimethylphenyl)-4-phenoxybutanamide acts as a selective estrogen receptor modulator by selectively binding to ERβ and inducing conformational changes that affect the recruitment of coactivators and corepressors. This results in the modulation of gene expression and the downstream biological effects of estrogen signaling. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to have a higher affinity for ERβ than for ERα, which is the predominant estrogen receptor in many tissues.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to have a range of biochemical and physiological effects, including the regulation of bone metabolism, cardiovascular function, and neuronal function. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to increase bone density and reduce bone loss in animal models of osteoporosis. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has also been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the cardiovascular system. In the brain, N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethylphenyl)-4-phenoxybutanamide has several advantages for use in lab experiments. It is a highly selective ERβ agonist, which allows for the investigation of the specific biological effects of ERβ signaling. N-(2,5-dimethylphenyl)-4-phenoxybutanamide is also stable and can be easily synthesized in large quantities. However, there are also limitations to the use of N-(2,5-dimethylphenyl)-4-phenoxybutanamide in lab experiments. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has a relatively short half-life, which can make it difficult to maintain consistent levels of N-(2,5-dimethylphenyl)-4-phenoxybutanamide in experiments. Additionally, N-(2,5-dimethylphenyl)-4-phenoxybutanamide has low water solubility, which can limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the use of N-(2,5-dimethylphenyl)-4-phenoxybutanamide in scientific research. One potential area of investigation is the role of ERβ signaling in the development and progression of cancer. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to have anti-proliferative effects in breast cancer cell lines, suggesting that it may have potential as a therapeutic agent for breast cancer. Another area of investigation is the use of N-(2,5-dimethylphenyl)-4-phenoxybutanamide in the treatment of neurological disorders, such as Alzheimer's disease. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a therapeutic agent for this condition. Finally, the development of new synthetic methods for N-(2,5-dimethylphenyl)-4-phenoxybutanamide may improve its stability and solubility, making it more useful for a wider range of experimental setups.
Synthesemethoden
N-(2,5-dimethylphenyl)-4-phenoxybutanamide can be synthesized using a variety of methods, but the most common method involves the reaction of 2,5-dimethylphenyl magnesium bromide with 4-phenoxybutanoyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(2,5-dimethylphenyl)-4-phenoxybutanamide. The purity of N-(2,5-dimethylphenyl)-4-phenoxybutanamide is critical for its use in scientific research, as impurities can affect its biological activity.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been extensively used in scientific research to investigate the biological effects of selective estrogen receptor modulators. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to selectively target ERβ, which is expressed in a variety of tissues including the brain, bone, and cardiovascular system. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been used to investigate the role of ERβ in a range of biological processes, including bone metabolism, cardiovascular function, and neuronal function.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-10-11-15(2)17(13-14)19-18(20)9-6-12-21-16-7-4-3-5-8-16/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCHWCAUEPYCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-phenoxybutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-ethylphenyl)sulfonyl]-N-(3-methoxypropyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5205767.png)
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5205769.png)
![1-(3-methylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5205781.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5205798.png)


![N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
![5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5205813.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)


![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)
![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)
